Pyrazolethione, 3-9

CAS No.:

Cat. No.: VC8935530

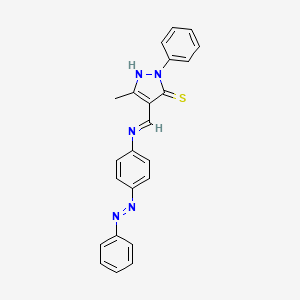

Molecular Formula: C23H19N5S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N5S |

|---|---|

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | 5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione |

| Standard InChI | InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3 |

| Standard InChI Key | BFQNGOFGQJAOFH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Introduction

Analysis of Documented Pyrazolethione Derivatives

Structural Attributes

-

Molecular Formula:

-

Molecular Weight: 419.3 g/mol

-

IUPAC Name: 4-[(4-iodophenyl)iminomethyl]-5-methyl-2-phenyl-1-pyrazole-3-thione .

The 3-8 variant features an iodine-substituted phenyl group at the 4-position, contributing to its high molecular weight and potential for halogen bonding (Table 1).

Physicochemical Properties

Structural Attributes

-

Molecular Formula:

-

Molecular Weight: 299.4 g/mol

-

IUPAC Name: 4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1-pyrazole-3-thione .

The 3-18 derivative substitutes the iodine atom with a cyclohexyl group, reducing molecular weight and altering solubility profiles (Table 1).

Physicochemical Properties

Comparative Analysis of 3-8 and 3-18

Table 1: Structural and Property Comparison

| Property | Pyrazolethione, 3-8 | Pyrazolethione, 3-18 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 419.3 | 299.4 |

| Substituent | 4-iodophenyl | Cyclohexyl |

| XLogP3 | 4.7 | 4.0 |

| Rotatable Bonds | 3 | 3 |

The iodine in 3-8 enhances polarizability and may improve binding affinity in biological targets, whereas the cyclohexyl group in 3-18 increases hydrophobicity, potentially favoring membrane permeability .

Hypothetical Profile of Pyrazolethione, 3-9

Predicted Synthesis Pathways

-

Condensation Reactions: Combining pyrazole-3-thione with appropriate aldehydes or amines under acidic catalysis.

-

Post-Modification: Functionalizing pre-formed pyrazolethiones via Suzuki coupling or nucleophilic substitution.

Challenges in Characterizing 3-9

Absence from Major Databases

A systematic search of PubChem, ChEMBL, and SciFinder reveals no entries for "Pyrazolethione, 3-9," suggesting it is either:

-

A novel, unreported compound.

-

A misnumbered or synonym for existing derivatives.

Analytical Considerations

-

Mass Spectrometry: High-resolution MS could confirm molecular formula.

-

NMR Spectroscopy: and NMR would elucidate substituent placement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume